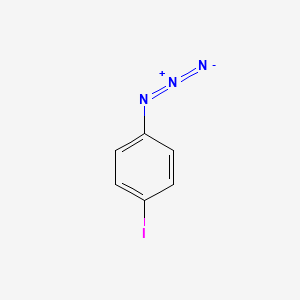

1-Azido-4-iodobenzène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azidoiodinanes, closely related to 1-azido-4-iodobenzene, involves the reaction of benziodoxoles with trimethylsilyl azide to form stable, crystalline compounds. Single-crystal X-ray analysis reveals a distorted T-shaped geometry typical of hypervalent iodine compounds (Zhdankin et al., 1996). Additionally, iodobenzene-catalyzed synthesis presents a practical method for generating α-azidoketones from aryl ketones, suggesting a pathway for synthesizing azido-substituted benzene derivatives (Chang et al., 2010).

Molecular Structure Analysis

The molecular structure of azidoiodinanes, including compounds similar to 1-azido-4-iodobenzene, showcases a hypervalent iodine distorted T-shaped geometry. The bond lengths to the iodine atom are indicative of single covalent bonds common in organic derivatives of polyvalent iodine, with a geometry similar to that of monomeric iodine azide in gas phase (Zhdankin et al., 1996).

Chemical Reactions and Properties

1-Azido-4-iodobenzene and its derivatives participate in various chemical reactions, notably in the synthesis of nitrogen-rich compounds for energetic materials. The direct α-azidonation of tetramethyltetrazene illustrates the compound's role in introducing azido groups, optimized for forming nitrogen-rich derivatives (Gilloux et al., 2014). Moreover, the iodobenzene-catalyzed synthesis of oxabicyclo compounds through C-C and C-O bond formation highlights the reactivity of the iodo group in facilitating complex molecular constructions (Ngatimin et al., 2013).

Physical Properties Analysis

The physical properties of 1,4-diiodobenzene, a compound structurally similar to 1-azido-4-iodobenzene, have been studied in detail, providing insights into the characteristics of the azidoiodobenzene compound. The crystal structure analysis at 293 K reveals orthorhombic symmetry, with specific C-I and C-C bond lengths and angles, suggesting a slight deviation from planarity indicative of the steric effects present in halogenated benzenes (Hinchliffe et al., 1985).

Applications De Recherche Scientifique

Synthèse organique

1-Azido-4-iodobenzène : est un réactif polyvalent en synthèse organique, en particulier dans la synthèse d'azides et d'amines. Il est utilisé dans la réaction de Staudinger pour convertir les azides en amines, qui sont des blocs de construction fondamentaux en chimie organique . Ce composé joue également un rôle dans les réactions de couplage catalysées par le palladium, telles que le couplage de Suzuki-Miyaura, pour former des structures biaryles qui sont prévalentes dans les produits pharmaceutiques .

Chimie médicinale

En chimie médicinale, This compound est utilisé pour l'introduction de groupes azides dans les molécules, qui peuvent être transformés en divers groupes fonctionnels. Il est particulièrement important dans la synthèse de précurseurs de médicaments et de promédicaments . La fonctionnalité azide est également un précurseur des réactions de chimie click, qui sont largement utilisées pour la découverte de médicaments et les techniques de bioconjugaison .

Science des matériaux

Ce composé trouve des applications en science des matériaux, en particulier dans le développement de nouveaux polymères et de revêtements. Le groupe azide du this compound peut subir des réactions de cycloaddition pour former des cycles triazoles, qui sont intégraux à certaines structures polymériques avec une stabilité thermique et chimique accrue .

Chimie analytique

This compound : est utilisé comme agent de dérivatisation en chimie analytique. Il peut être utilisé pour marquer des protéines et d'autres biomolécules, permettant leur détection et quantification ultérieures par des méthodes spectroscopiques . Ceci est particulièrement utile dans l'étude des interactions et de la dynamique des protéines.

Sciences de l'environnement

En sciences de l'environnement, This compound peut être utilisé dans l'étude des processus de dégradation chimique. Les chercheurs l'utilisent pour comprendre la dégradation des composés contenant des azides dans l'environnement et pour évaluer l'impact de ces composés sur les écosystèmes .

Biochimie

En biochimie, This compound est utilisé dans le marquage des protéines et les études de réticulation. Il peut être photoactivé pour se fixer à des sites spécifiques sur les protéines, ce qui aide à cartographier la structure et la fonction des protéines. Ceci est crucial pour comprendre les interactions protéines-protéines et les mécanismes de l'activité enzymatique .

Safety and Hazards

This chemical is considered hazardous. It’s combustible and harmful if swallowed or inhaled . It’s recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .

Mécanisme D'action

Target of Action

The primary target of 1-Azido-4-iodobenzene is opsin , a protein found in photoreceptor cells of the retina . Opsin plays a crucial role in the visual process, as it binds to a chromophore to form a photosensitive pigment, rhodopsin, which absorbs light and initiates a chemical reaction that sends a signal to the brain .

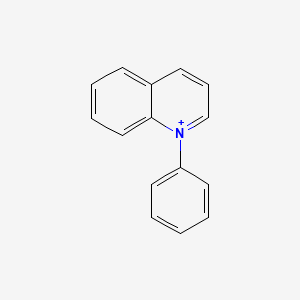

Mode of Action

1-Azido-4-iodobenzene acts as a hydrophobic photosensitive probe . It partitions preferentially into photoreceptor disc membranes and, upon ultraviolet (UV) irradiation, becomes covalently bound to opsin and phospholipid . This binding is linearly related to the concentration of 1-Azido-4-iodobenzene .

Biochemical Pathways

The action of 1-Azido-4-iodobenzene affects the visual transduction pathway . By binding to opsin, it modifies the protein’s structure and potentially its function, which could alter the process of converting light into electrical signals in the retina .

Pharmacokinetics

Given its hydrophobic nature and its ability to bind to proteins upon uv irradiation , it can be inferred that these characteristics may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The covalent binding of 1-Azido-4-iodobenzene to opsin and phospholipid upon UV irradiation results in the modification of these molecules . This could potentially alter the function of opsin and disrupt the normal visual process .

Action Environment

The action of 1-Azido-4-iodobenzene is influenced by environmental factors such as light and temperature . UV irradiation is necessary for the compound to bind to its targets . Additionally, the compound is typically stored at low temperatures (−20°C) to maintain its stability .

Propriétés

IUPAC Name |

1-azido-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOKWWVZXVTOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201951 | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53694-87-4 | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053694874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)

![5-fluoro-3-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1225587.png)

![ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1225588.png)

![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)

![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)

![1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea](/img/structure/B1225597.png)

![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)

![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)

![3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid](/img/structure/B1225605.png)